

Application Notes and Protocols for Biomycin (Oxytetracycline) in Livestock Bacterial Infection Research

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Compound of Interest

Compound Name: *Biomycin*

Cat. No.: *B606653*

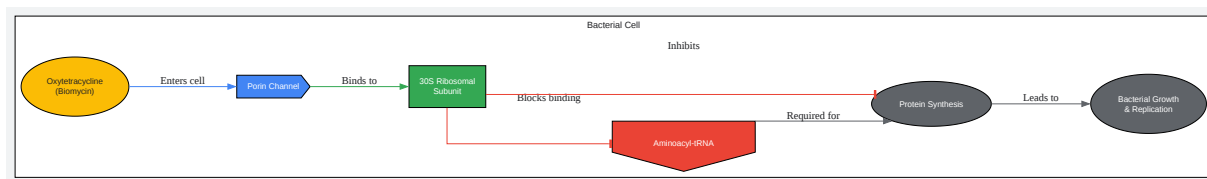
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive data and detailed protocols for the use of **Biomycin** (active ingredient: oxytetracycline) in research settings for treating bacterial infections in livestock. The information is intended to guide experimental design, execution, and data interpretation.

Mechanism of Action

Oxytetracycline is a broad-spectrum bacteriostatic antibiotic belonging to the tetracycline class. Its primary mechanism of action is the inhibition of protein synthesis in bacteria. By binding to the 30S ribosomal subunit, oxytetracycline blocks the attachment of aminoacyl-tRNA to the mRNA-ribosome complex[1]. This prevents the addition of amino acids to the growing peptide chain, thereby halting protein production and inhibiting bacterial growth and replication[1]. The selectivity of oxytetracycline for bacteria is due to the structural differences between bacterial (70S) and mammalian (80S) ribosomes[1].



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Caption: Mechanism of action of Oxytetracycline.

In Vitro Efficacy Data

The in vitro efficacy of oxytetracycline is determined by its Minimum Inhibitory Concentration (MIC) against specific pathogens. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a microorganism in a dilution susceptibility test.

CLSI Clinical Breakpoints for Bovine Respiratory Disease (BRD) Pathogens

The Clinical and Laboratory Standards Institute (CLSI) provides standardized breakpoints for interpreting MIC results for key bacterial pathogens associated with BRD in cattle.

Pathogen	Susceptible (S)	Intermediate (I)	Resistant (R)
Mannheimia haemolytica	$\leq 2 \mu\text{g/mL}$	$4 \mu\text{g/mL}$	$\geq 8 \mu\text{g/mL}$
Pasteurella multocida	$\leq 2 \mu\text{g/mL}$	$4 \mu\text{g/mL}$	$\geq 8 \mu\text{g/mL}$
Histophilus somni	$\leq 2 \mu\text{g/mL}$	$4 \mu\text{g/mL}$	$\geq 8 \mu\text{g/mL}$

Table 1: CLSI-approved MIC breakpoints for oxytetracycline against common bovine respiratory disease pathogens.[2][3]

MIC50 and MIC90 Values for Selected Livestock Pathogens

The following table summarizes the MIC50 and MIC90 values (the MIC required to inhibit 50% and 90% of isolates, respectively) for oxytetracycline against various livestock pathogens, as reported in surveillance studies.

Pathogen	Host	MIC50 (µg/mL)	MIC90 (µg/mL)
Mycoplasma bovis	Cattle	8	32
Trueperella pyogenes	Cattle	16	>64
Mycoplasma gallisepticum	Poultry	0.5	4
Mycoplasma synoviae	Poultry	0.5	1

Table 2: MIC50 and MIC90 values of oxytetracycline against selected livestock pathogens.

Pharmacokinetic Data in Cattle

Pharmacokinetic parameters are crucial for establishing effective dosing regimens. The following data is based on studies of long-acting oxytetracycline formulations administered intramuscularly to cattle at a dose of 20 mg/kg.

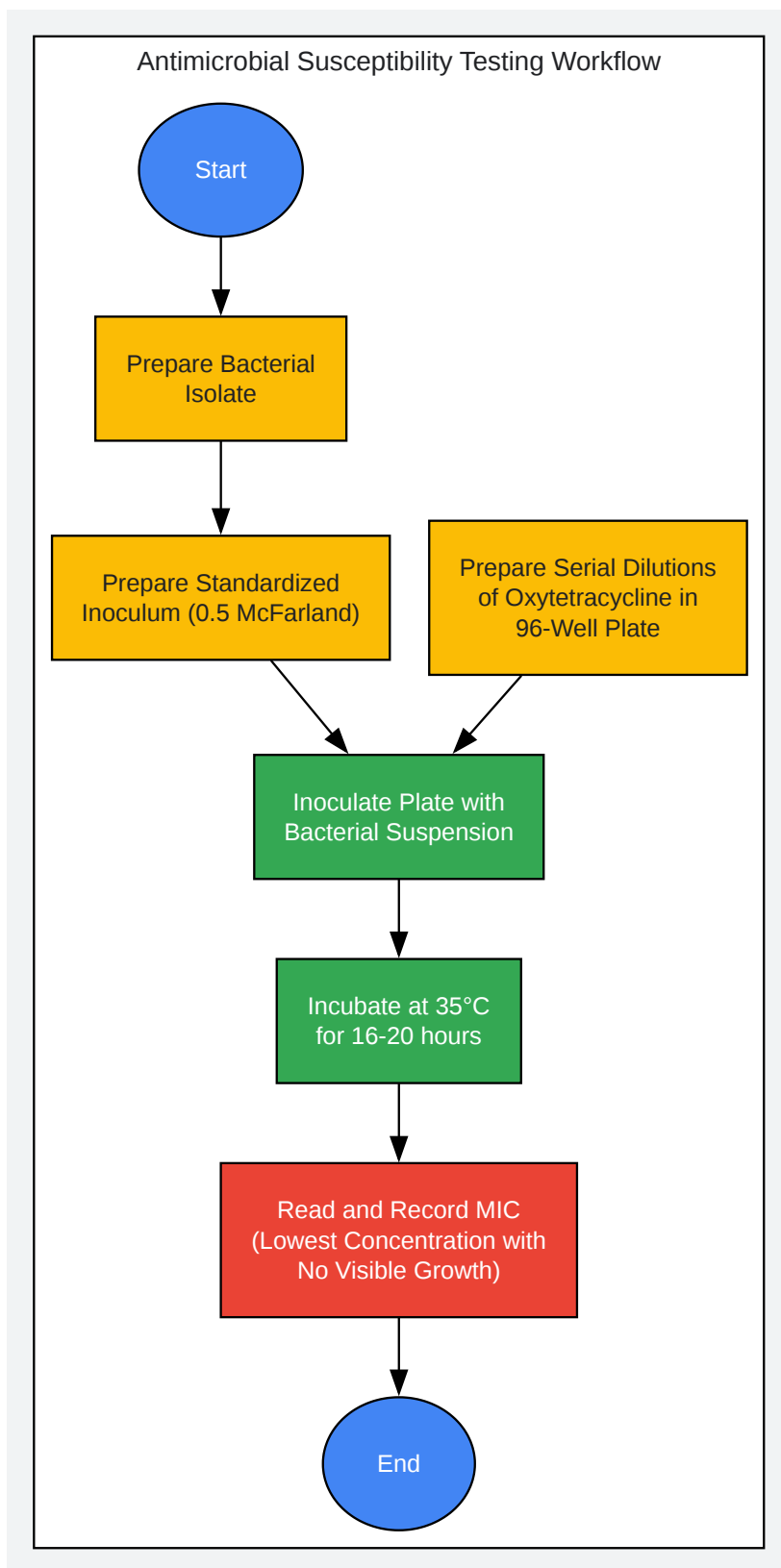
Parameter	Value
Maximum Plasma Concentration (Cmax)	6.21 ± 1.27 µg/mL
Time to Maximum Concentration (Tmax)	4.05 ± 1.80 hours
Elimination Half-life (t1/2)	21.83 - 24 hours
Area Under the Curve (AUC)	253.93 ± 34.24 h*µg/mL

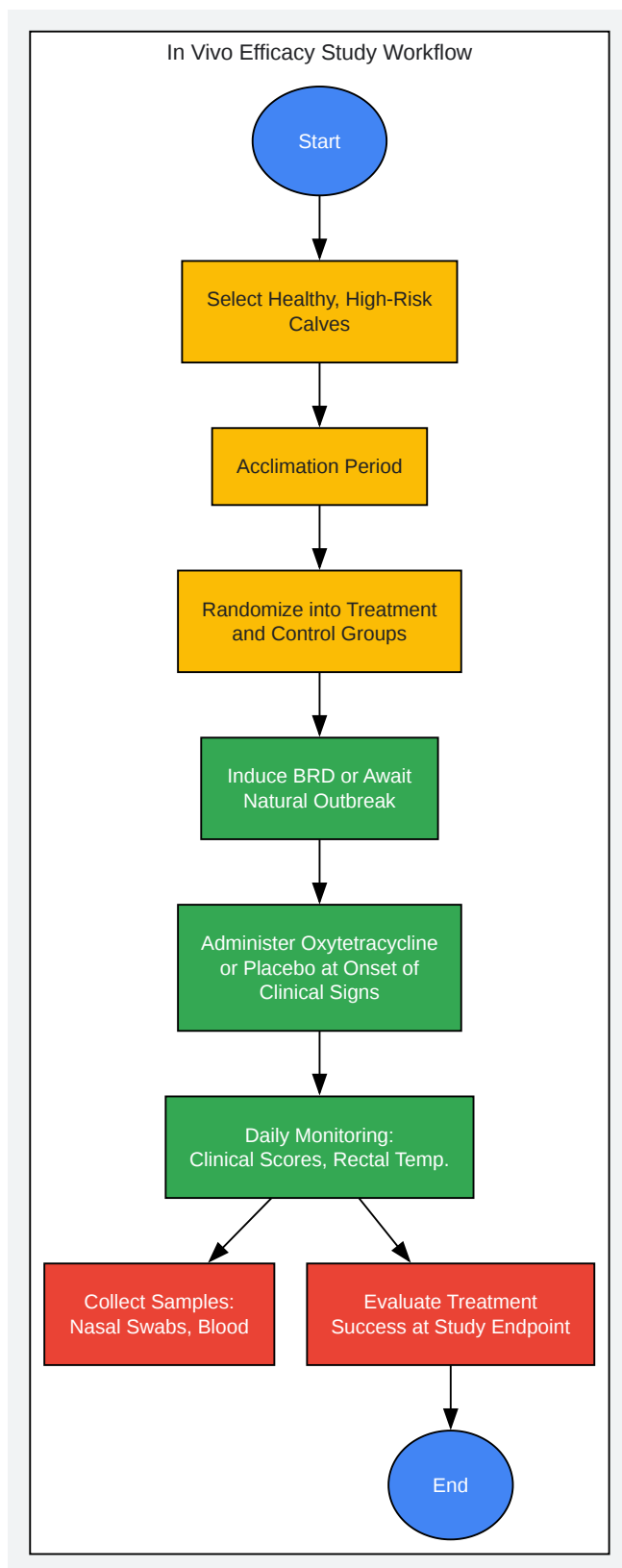
Table 3: Pharmacokinetic parameters of a long-acting oxytetracycline formulation in cattle following a single intramuscular administration of 20 mg/kg.[4][5]

Experimental Protocols

Protocol for Antimicrobial Susceptibility Testing (AST) by Broth Microdilution

This protocol is based on CLSI guidelines for determining the MIC of oxytetracycline against veterinary pathogens.[3][6]





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